molecular formula C10H14BFO3 B1387095 3-Fluoro-5-isobutoxyphenylboronic acid CAS No. 850589-57-0

3-Fluoro-5-isobutoxyphenylboronic acid

Cat. No.: B1387095
CAS No.: 850589-57-0
M. Wt: 212.03 g/mol
InChI Key: KLKWZMKGTIQLOG-UHFFFAOYSA-N
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Description

3-Fluoro-5-isobutoxyphenylboronic acid: is an organoboron compound with the molecular formula C10H14BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the third position and an isobutoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

The primary target of 3-Fluoro-5-isobutoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s molecular formula is chbfo, with an average mass of 212026 Da . These properties may influence its absorption, distribution, metabolism, and excretion in the body.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This is a crucial step in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the endogenous fluoride liberated from the hydrolysis and the slow release of boronic acid from the compound were both important features that contributed to the attenuation of side-products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-isobutoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-fluoro-5-isobutoxyphenyl bromide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: 3-Fluoro-5-isobutoxyphenylboronic acid is widely used in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling. These biaryl compounds are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Biology and Medicine: In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. The unique properties of this compound make it a valuable tool in the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including liquid crystals and polymers, due to its ability to form stable carbon-carbon bonds .

Comparison with Similar Compounds

Properties

IUPAC Name

[3-fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-7(2)6-15-10-4-8(11(13)14)3-9(12)5-10/h3-5,7,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLKWZMKGTIQLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)OCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659390
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-57-0
Record name [3-Fluoro-5-(2-methylpropoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-5-isobutoxyphenyl)boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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